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Compound of Interest

Compound Name: Nitrosy! fluoride
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early synthesis methods for the
discovery and preparation of nitrosyl fluoride (FNO). The document details the seminal works
of Ruff and Stauber, Moissan and Lebeau, and subsequent refined procedures, offering
experimental protocols and quantitative data where available. This guide is intended to serve
as a valuable resource for researchers and professionals in chemistry and drug development,
providing both historical context and practical methodological insights into the synthesis of this
important fluorinating and nitrosating agent.

Overview of Early Synthesis Approaches

The discovery of nitrosyl fluoride in the early 20th century was a significant advancement in
fluorine chemistry. The initial synthesis methods, while groundbreaking, were often complicated
by the high reactivity of the reagents and products, which posed considerable challenges for
the apparatus of the time. The primary early routes to nitrosyl fluoride involved either the
direct fluorination of nitric oxide or the reaction of a nitrosyl compound with a fluoride salt.
These foundational methods paved the way for more refined and safer procedures developed
in the mid-20th century.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early nitrosyl fluoride
synthesis methods described in this guide.
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Key Experimental Protocols

This section provides detailed methodologies for the pivotal early syntheses of nitrosyl
fluoride.

Ruff and Stauber's Synthesis from Silver Fluoride and
Nitrosyl Chloride (1905)

Otto Ruff and J. Stauber reported one of the first syntheses of nitrosyl fluoride in 1905.[1]
Their method was based on the reaction of silver fluoride with nitrosyl chloride.
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Reaction: AgF + NOCI - AgCIl + FNO

Experimental Protocol: Detailed quantitative data and a precise experimental setup from the
original 1905 publication are not readily available in modern searchable literature. However, the
synthesis was known to be challenging due to the high reactivity of nitrosyl fluoride with
common laboratory materials of the era, such as glass and paraffin.[1] The reaction was
conducted at an elevated temperature in a platinum apparatus to withstand the corrosive
nature of the reagents and product.

Moissan and Lebeau's Direct Fluorination of Nitric Oxide
(1905)

Contemporaneously, Henri Moissan and Paul Lebeau explored the direct reaction of nitric oxide
with elemental fluorine.[1] This reaction is highly exothermic.[1] While they initially reported the
formation of nitryl fluoride (FNO2), subsequent work by Ruff in 1932 clarified that the primary
product of this reaction is, in fact, nitrosyl fluoride (FNO).[1]

Reaction: 2NO + F2 - 2FNO

Experimental Protocol: Specific quantitative details from Moissan and Lebeau's 1905 paper are
not available in the reviewed literature. The reaction was performed at room temperature and
was noted for being highly energetic, sometimes resulting in a flame.[1] The challenges
associated with controlling this vigorous reaction were significant at the time.

Faloon and Kenna's Vapor-Liquid Fluorination of Nitric
Oxide (1951)

A more controlled and higher-yield method for the direct fluorination of nitric oxide was
developed by A. V. Faloon and W. B. Kenna in 1951.[2] This procedure involves the reaction of
fluorine gas with liquid nitric oxide.

Reaction: 2NO(l) + Fz2(g) — 2FNO(g)
Experimental Protocol:

o Apparatus: The reaction was carried out in a fluorothene reactor. All connecting lines were
3/8-in. copper tubing with brass flare Kerotest valves. A cold trap cooled with an isopentane-
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liquid nitrogen bath to 163 K (-110 °C) was used to purify the nitric oxide. A tower filled with
sodium fluoride was used to remove any hydrogen fluoride from the fluorine gas stream.[2]

e Procedure:
o The system was evacuated.

o Commercial nitric oxide was passed through the cold trap at 163 K to remove any nitrogen
dioxide impurity and condensed into the fluorothene reactor, which was cooled with liquid
nitrogen.[2]

o The liquid nitrogen was removed from the reactor, and the nitric oxide was allowed to
warm to just above its melting point (-163.6 °C).[2]

o Fluorine gas was then passed through the sodium fluoride tower and bubbled through the
liquid nitric oxide in the reactor.[2]

o A small yellow flame was observed momentarily upon contact. The reaction was continued
until the liquid product became colorless.[2]

o The product was then frozen by cooling the reactor with liquid nitrogen and evacuated to
remove any excess fluorine.[2]

 Yield: Greater than 90%.[2]

e Product Properties: The observed boiling range of the nitrosyl fluoride was 213 to 214 K
(-60.15 to -59.15 °C).[2]

Synthesis from Nitrosyl Fluoroborate and Sodium
Fluoride (Brauer, 1963)

A common laboratory preparation method for nitrosyl fluoride, detailed in "Handbook of
Preparative Inorganic Chemistry" edited by Georg Brauer, involves the thermal decomposition
of nitrosyl fluoroborate in the presence of sodium fluoride.

Reaction: NOBFa4 + NaF —» FNO + NaBFa

Experimental Protocol:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.osti.gov/servlets/purl/4418757
https://www.osti.gov/servlets/purl/4418757
https://www.osti.gov/servlets/purl/4418757
https://www.osti.gov/servlets/purl/4418757
https://www.osti.gov/servlets/purl/4418757
https://www.osti.gov/servlets/purl/4418757
https://www.osti.gov/servlets/purl/4418757
https://www.benchchem.com/product/b1213285?utm_src=pdf-body
https://www.osti.gov/servlets/purl/4418757
https://www.benchchem.com/product/b1213285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Apparatus: A nickel tube closed at one end served as the reaction vessel. The end of the
tube extending out of the furnace was fitted with a water-cooling coil. The outlet of the nickel
tube was connected to two quartz condensation traps cooled with liquid nitrogen. The
apparatus also included a quartz spiral manometer and an air inlet protected by a P20s tube.
The system was connected to a mercury diffusion pump.

e Procedure:

[¢]

The nickel tube was filled with pure nitrosyl fluoroborate and an excess of dry sodium
fluoride.

[¢]

The system was evacuated while the condensation traps were cooled with liquid nitrogen.

The nickel tube was heated to 350 °C.

[e]

[e]

The nitrosyl fluoride product was collected in the liquid nitrogen-cooled traps.

« Yield: This method is reported to give a high yield, although a specific percentage is not
provided.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical relationships between the described early
synthesis methods for nitrosyl fluoride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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